molecular formula C18H10F2N4O4 B2709690 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251587-30-0

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2709690
CAS No.: 1251587-30-0
M. Wt: 384.299
InChI Key: WUCBFEGJRVJMSW-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that features a combination of benzodioxole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole moieties using appropriate linkers and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Studied as potential candidates for new drug molecules due to their unique structural features.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Organic Electronics:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Material Properties: In materials science, its electronic properties are influenced by the conjugation and arrangement of its aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the difluorophenyl group.

    5-(3,5-Difluorophenyl)-1,3,4-oxadiazole: Lacks the benzodioxole moiety.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-difluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N4O4/c19-11-3-10(4-12(20)6-11)18-23-22-16(27-18)7-15-21-17(24-28-15)9-1-2-13-14(5-9)26-8-25-13/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCBFEGJRVJMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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